Product packaging for beta-D-Desosamine(Cat. No.:CAS No. 57794-18-0)

beta-D-Desosamine

Cat. No.: B3061152
CAS No.: 57794-18-0
M. Wt: 175.23 g/mol
InChI Key: ZOYWWAGVGBSJDL-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-D-Desosamine is a natural product found in Streptomyces venezuelae with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3 B3061152 beta-D-Desosamine CAS No. 57794-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,6R)-4-(dimethylamino)-6-methyloxane-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYWWAGVGBSJDL-ULAWRXDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57794-18-0
Record name beta-D-Desosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057794180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-DESOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN6AY7TCI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Desosamine Vs. Cladinose Erythromycin Vs. Clarithromycin :clarithromycin, a Widely Used Semi Synthetic Macrolide, is a Derivative of Erythromycin That Features Cladinose 2,6 Dideoxy 3 C Methyl 4 O Methyl L Lyxo Hexopyranose in Place of β D Desosamine. Cladinose Differs Structurally by Possessing Methoxy Groups at the C 2 and C 4 Positions and Lacking the C 3 Amino Group Present in Desosamine.

Impact on Potency and Spectrum: While both sugars confer potent antibacterial activity, the distinct substitution pattern of cladinose (B132029) contributes to clarithromycin's enhanced acid stability and a broader spectrum of activity. Clarithromycin (B1669154) demonstrates improved efficacy against certain Gram-negative bacteria and Helicobacter pylori, as well as against the Mycobacterium avium complex, compared to erythromycin (B1671065). This expanded spectrum is a result of both the macrolactone ring modification and the properties of the cladinose sugar.

Ribosomal Binding and Mechanism: Although the C-3 dimethylamino group of desosamine (B1220255) is recognized as a primary binding determinant to the ribosome, the cladinose moiety in clarithromycin also interacts with the ribosomal binding site, albeit potentially through different modes or with altered affinity. Studies suggest that the C-2 methoxy (B1213986) group on cladinose may play a role in influencing interactions with efflux pumps or conferring resistance to certain ribosomal RNA methylation enzymes, such as Erm methyltransferases. These enzymes are a common mechanism of resistance against erythromycin, and the C-2 methoxy group may help overcome such resistance, thereby broadening the macrolide's spectrum.

Pharmacokinetic and Stability Differences: The presence of methoxy groups at C-2 and C-4 in cladinose renders the glycosidic linkage more resistant to acid hydrolysis. This increased chemical stability translates to improved oral bioavailability and more favorable pharmacokinetic profiles for clarithromycin when compared to erythromycin.

Other Amino Sugars E.g., Mycarose, Mycaminose in Tylosin :tylosin, a Macrolide Primarily Utilized in Veterinary Medicine, Possesses a More Complex Sugar Composition, Typically Including Mycarose and Mycaminose. Mycarose is a 2,6 Dideoxy 3 C Methyl L Lyxo Hexopyranose, and Mycaminose is a 4 Dimethylamino 2,3,4,6 Tetradeoxy D Erythro Hexopyranose. Mycaminose Shares the C 4 Dimethylamino Group with Desosamine, Although It is Attached at a Different Position and with Different Stereochemistry.

Data Table: Comparative SAR of Amino Sugars in Macrolides

Macrolide ExampleAmino Sugar MoietyKey Structural Feature of SugarPrimary Impact on Activity/PropertiesResearch Focus/Finding
Erythromycin (B1671065)β-D-DesosamineC-3 dimethylamino groupPotent ribosomal binding, Gram-positive activity, acid labilityC-3 amino group essential for interaction with 23S rRNA (e.g., A2058) and ribosomal proteins.
Clarithromycin (B1669154)Cladinose (B132029)C-2, C-4 methoxy (B1213986) groupsImproved acid stability, broader spectrum (incl. Gram-negatives), altered ribosomal interactionC-2 methoxy may affect efflux or resistance; overall sugar structure contributes to improved pharmacokinetics and spectrum.
Azithromycin (B1666446)β-D-DesosamineC-3 dimethylamino groupPotent ribosomal binding, broad spectrum, enhanced tissue penetrationPreserves desosamine's ribosomal interaction, contributing to efficacy against atypical pathogens.
TylosinMycarose (B1676882), Mycaminose (B1220238)Mycarose: C-3 methyl; Mycaminose: C-4 dimethylaminoBroad spectrum (veterinary), varied ribosomal interactionDifferent sugar substitutions influence potency and spectrum; mycaminose's C-4 dimethylamino group is analogous to desosamine's C-3.

Compound List:

β-D-Desosamine

Erythromycin

Clarithromycin

Cladinose

Azithromycin

Tylosin

Mycarose

Mycaminose

Structural and Mechanistic Elucidation of β D Desosamine S Biological Significance

Molecular Interactions with Bacterial Ribosomal RNA

β-D-Desosamine's primary role in antibacterial activity is mediated through its interactions with the bacterial 50S ribosomal subunit. These interactions are critical for the efficacy of macrolide antibiotics, which utilize desosamine (B1220255) as a key structural element for binding and function.

Macrolide antibiotics, including those containing β-D-Desosamine, bind to a specific site within the 50S ribosomal subunit, primarily located in the peptidyl transferase center (PTC) region and extending into the nascent peptide exit tunnel (NPET) wikipedia.orgmdpi.comresearchgate.net. This binding site is largely composed of 23S rRNA nucleotides researchgate.netmdpi.com. The desosamine sugar moiety is consistently found to be involved in stabilizing the antibiotic's position within this pocket, often orienting towards the PTC nih.govpnas.organnualreviews.org.

A hallmark of β-D-Desosamine's interaction with the ribosome is its ability to form critical hydrogen bonds with specific 23S rRNA nucleotides. The 2′-hydroxyl group of the desosamine sugar is particularly important, forming hydrogen bonds with adenine (B156593) residues A2058 and A2059 in the E. coli numbering system nih.govpnas.orgplos.orgacs.orgfrontiersin.orgfrontiersin.orgnih.gov. Specifically, the 2′-OH group of desosamine can form hydrogen bonds with the N1 and N6 atoms of A2058, and the N6 atom of A2059 nih.govplos.orgnih.gov. These interactions are vital for stabilizing the macrolide's binding to the ribosome and are a primary target for bacterial resistance mechanisms, such as the methylation of A2058 by Erm methyltransferases, which disrupts these hydrogen bonds researchgate.netnih.govasm.org. Additionally, the 3′-dimethylamino moiety of desosamine can form a salt bridge with the phosphate (B84403) group of G2505 plos.org.

The presence of β-D-Desosamine influences the conformational dynamics of both the antibiotic and the ribosome within the NPET. Macrolides, including desosamine-containing compounds, bind within this tunnel, physically obstructing the passage of nascent polypeptide chains mdpi.commdpi.comnih.gov. The desosamine sugar often extends towards the PTC, contributing to this blockage by physically impeding the elongating polypeptide mdpi.com. The binding of macrolides can also induce subtle conformational changes in rRNA nucleotides, such as A2058 and A2059, which further stabilize the antibiotic's position and enhance its inhibitory effect mdpi.com. The specific placement and flexibility of the desosamine moiety are crucial for accommodating the macrolide within the tunnel and for its mechanism of action, which involves modulating translation rather than simply blocking protein synthesis globally nih.gov.

Biophysical Characterization of β-D-Desosamine-Containing Complexes

The detailed understanding of β-D-Desosamine's role in antibiotic-ribosome interactions has been largely derived from biophysical techniques, most notably X-ray crystallography.

X-ray crystallography has been instrumental in providing atomic-level resolution of macrolide antibiotics, including those with desosamine, bound to bacterial ribosomes mdpi.com. Studies have successfully co-crystallized various macrolides, such as erythromycin (B1671065), azithromycin (B1666446), and telithromycin, with the 50S ribosomal subunits from species like Haloarcula marismortui, Deinococcus radiodurans, Escherichia coli, and Thermus thermophilus mdpi.com. These high-resolution structures have revealed the precise locations of the binding sites within the NPET and elucidated the specific hydrogen bonding and hydrophobic interactions mediated by the desosamine sugar and other parts of the antibiotic molecule with conserved rRNA nucleotides like A2058 and A2059 researchgate.netmdpi.comnih.govannualreviews.orgmdpi.comacs.orgpnas.orgresearchgate.net. These structural insights are foundational for understanding macrolide resistance mechanisms and for the rational design of new antibiotics that can overcome such resistance.

Table 1: Key Interactions of β-D-Desosamine with Bacterial Ribosomes

Interaction TypeInteracting Moiety (β-D-Desosamine)Interacting rRNA Nucleotide(s)Location in RibosomeSignificance
Hydrogen Bonding2′-OH groupA2058 (N1, N6), A2059 (N6)Nascent Peptide Exit Tunnel (NPET) / PTC vicinityStabilizes antibiotic binding; crucial for inhibitory activity; target for resistance mutations (e.g., A2058G) researchgate.netnih.govpnas.orgplos.orgfrontiersin.orgfrontiersin.orgnih.gov
Hydrogen Bonding / Salt Bridge3′-dimethylamino groupG2505 (phosphate)Nascent Peptide Exit Tunnel (NPET)Contributes to binding stability plos.org
Hydrophobic InteractionsSugar ring/alkyl groupsU2611, A2058, A2059Nascent Peptide Exit Tunnel (NPET)Enhances overall binding affinity; fits into hydrophobic patches within the tunnel acs.orgnih.govacs.org
Steric HindranceEntire desosamine moietyN/ANascent Peptide Exit Tunnel (NPET)Physically obstructs the passage of nascent polypeptide chains, inhibiting protein synthesis mdpi.commdpi.comnih.gov

Table 2: Representative Antibiotics Containing β-D-Desosamine

Antibiotic ClassExamplesPrimary Target SiteKey Interaction Moiety
MacrolidesErythromycin50S Ribosomal Subunit (NPET/PTC)Desosamine, Cladinose (B132029)
Azithromycin50S Ribosomal Subunit (NPET/PTC)Desosamine
Clarithromycin (B1669154)50S Ribosomal Subunit (NPET/PTC)Desosamine, Cladinose
Roxithromycin50S Ribosomal Subunit (NPET/PTC)Desosamine, Cladinose
KetolidesTelithromycin50S Ribosomal Subunit (NPET/PTC)Desosamine (modified)
LincosamidesClindamycin50S Ribosomal Subunit (PTC)Desosamine derivative
Lincomycin50S Ribosomal Subunit (PTC)Desosamine derivative

Compound Name List:

β-D-Desosamine

Erythromycin

Azithromycin

Clarithromycin

Roxithromycin

Telithromycin

Clindamycin

Lincomycin

Structure Activity Relationship Sar Studies of β D Desosamine in Macrolide Antibiotics

Comparative SAR Analysis of β-D-Desosamine with Other Amino Sugars in Macrolide Structures

The structure-activity relationship (SAR) of macrolide antibiotics is significantly influenced by their attached sugar moieties. These sugars are not merely passive substituents but actively participate in the drug's interaction with the bacterial 50S ribosomal subunit, thereby modulating potency, spectrum of activity, and pharmacokinetic properties. Among the various amino sugars found in macrolides, β-D-desosamine holds a prominent position due to its presence in clinically vital compounds like erythromycin (B1671065) and azithromycin (B1666446). A comparative analysis with other amino sugars reveals critical insights into how structural variations impact biological efficacy.

β-D-Desosamine: Structure and SAR Significance

Comparative Analysis with Other Amino Sugars

Enzymatic and Biological Transformations Involving β D Desosamine

Glycosidic Cleavage Pathways

Glycosidic cleavage refers to the breakdown of the glycosidic bond that links the desosamine (B1220255) sugar to the macrolide aglycone. While acid hydrolysis can cleave these bonds, enzymatic pathways are of particular interest in biological contexts.

Degradation Studies of Macrolide Antibiotics Yielding β-D-Desosamine

The degradation of macrolide antibiotics can yield β-D-desosamine as a product. For instance, studies involving methomycin have shown that its glycosidic cleavage produces the aglycone methynolide (B1254734) and the basic sugar desosamine. wikipedia.org Similarly, research on azithromycin (B1666446) has indicated that cleavage of its desosamine moiety occurs alongside other transformations like phosphorylation and macrolactone ring hydrolysis. researchgate.net The desosamine sugar's attachment at the C-3 or C-5 position of the aglycone is a common feature in many macrolides, and its presence is critical for their bactericidal activity. wikipedia.orgwikipedia.org

Oxidative Degradation Products of Desosamine

While specific oxidative degradation pathways of isolated desosamine are less detailed in the provided search results, the broader context of macrolide metabolism includes oxidative modifications. For example, macrolide P450 mono-oxygenases can hydroxylate desosamine-linked structures, demonstrating that oxidative transformations can occur within the desosamine moiety or its attached aglycone. pnas.org Mass spectrometry analysis of oxidized erythromycin (B1671065) has shown fragments indicative of oxygen incorporation, though the precise position within the desosamine ring was not always determinable. researchgate.net

Role in Microbial Self-Resistance Mechanisms

Microorganisms have evolved sophisticated mechanisms to resist the effects of antibiotics, and desosamine plays a role in some of these strategies, particularly in macrolide-producing bacteria.

Investigation of β-Glucosylation as a Bacterial Protective Strategy

In macrolide-producing bacteria, such as Streptomyces species, glycosylation of macrolides serves as a self-resistance mechanism. Enzymes like macrolide glycosyltransferases, such as OleI and OleD, catalyze the transfer of sugars (e.g., glucose) to the 2'-hydroxyl group of the desosamine sugar. mcmaster.capnas.org This glycosylation inactivates the antibiotic by preventing its binding to the bacterial ribosome. pnas.org This mechanism is crucial for the bacterium's immunity against its own antibiotic products. pnas.org

Enzymatic Inactivation of β-D-Desosamine-Containing Macrolides by Bacterial Enzymes

Bacterial enzymes are a primary means of inactivating macrolide antibiotics, often targeting the desosamine moiety.

Characterization of Macrolide 2'-Phosphotransferases and Their Phosphorylation Activity on Desosamine

Macrolide 2'-phosphotransferases (MPHs) are a significant class of enzymes responsible for macrolide inactivation. These enzymes catalyze the transfer of a phosphate (B84403) group from GTP to the 2'-hydroxyl group of the desosamine sugar. nih.govuniquescientificpublishers.comfrontiersin.orgmcmaster.camcmaster.caresearchgate.netoup.comnih.govresearchgate.net This phosphorylation event alters the antibiotic's structure, rendering it unable to bind effectively to the bacterial 50S ribosomal subunit, thereby conferring resistance. nih.govresearchgate.netnih.govmdpi.com

Several MPH subtypes have been identified, including MPH(2')-I (encoded by mphA) and MPH(2')-II (encoded by mphB). MPH(2')-I preferentially inactivates 14-membered macrolides like erythromycin and roxithromycin, while MPH(2')-II can also modify 16-membered macrolides. mcmaster.camcmaster.ca These enzymes are widespread in various bacteria, including Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, and Gram-positive bacteria like Staphylococcus. nih.govnih.gov The activity of these enzymes is typically GTP-dependent. mcmaster.camcmaster.camcmaster.ca

Other mechanisms of enzymatic inactivation include macrolide esterases (Eres), which hydrolytically cleave the macrolactone ring, and macrolide glycosyltransferases, which add sugar moieties to the desosamine sugar. researchgate.netmcmaster.canih.gov

Data Table: Macrolide Inactivating Enzymes Targeting Desosamine

Enzyme Class Specific Enzyme Example(s) Target Site on Desosamine Mechanism of Action Primary Substrates (Examples) Resistance Conferral References
Macrolide Phosphotransferases (MPHs) MPH(2')-I (mphA) 2'-hydroxyl group Phosphorylation Erythromycin, Roxithromycin, Telithromycin Yes nih.govuniquescientificpublishers.commcmaster.camcmaster.caoup.comnih.gov
MPH(2')-II (mphB) 2'-hydroxyl group Phosphorylation Erythromycin, Azithromycin, Telithromycin Yes mcmaster.canih.govmcmaster.ca
Macrolide Glycosyltransferases OleI, OleD 2'-hydroxyl group Glycosylation Oleandomycin, Erythromycin, Tylosin Yes (self-resistance) mcmaster.capnas.org

Compound Name List

  • β-D-Desosamine
  • Erythromycin
  • Oleandomycin
  • Azithromycin
  • Clarithromycin (B1669154)
  • Methymycin
  • Narbomycin
  • Roxithromycin
  • Picromycin
  • Telithromycin
  • YC-17
  • Tylosin
  • Spiramycin
  • Methynolide
  • L-cladinose
  • L-mycarose
  • L-oleandrose
  • GTP
  • UDP-Glc
  • TDP-glucose
  • Future Research Directions and Translational Perspectives for β D Desosamine

    Advanced Biosynthetic Pathway Engineering for Diversified Macrolide Scaffolds

    Engineering the biosynthetic pathways responsible for β-D-Desosamine production offers a powerful strategy for creating novel macrolide scaffolds. By manipulating the genes encoding the enzymes involved in desosamine (B1220255) biosynthesis, researchers can introduce alternative sugar moieties or create modified desosamine structures. This approach has already demonstrated success in generating hybrid macrolides. For instance, strains of Streptomyces venezuelae have been engineered to produce macrolides glycosylated with non-native sugars such as TDP-D-olivose and TDP-L-rhamnose by replacing or introducing specific gene cassettes nih.govoup.comresearchgate.netdovepress.com. The inherent substrate flexibility of glycosyltransferases, such as DesVII, which can attach various aminosugars to different macrolactone aglycones, is a key enabler for this strategy oup.comresearchgate.netgenome.jppnas.orgnih.gov. Future efforts will likely focus on expanding the repertoire of attachable sugars and engineering pathways to produce novel desosamine analogs with specific modifications, thereby generating diverse libraries of macrolides for screening against resistant bacterial strains and other therapeutic targets.

    Engineered Sugar MoietyMacrolide ScaffoldResulting Hybrid MacrolideReference
    TDP-D-olivose10-deoxymethynolide (B1237683)Quinovose glycosylated 10-deoxymethynolide nih.govoup.com
    TDP-D-quinovoseNarbonolideOlivose glycosylated narbonolide nih.govoup.com
    TDP-L-rhamnose10-deoxymethynolideL-rhamnosyl-10-deoxymethynolide researchgate.netdovepress.com
    TDP-D-desosamineChemically synthesized macrolactamMacrolactam analogues of YC-17 umich.edu

    Integration of Computational Chemistry for Rational Drug Design and Optimization

    Computational chemistry plays a pivotal role in understanding the molecular basis of macrolide antibiotic activity and guiding the design of new agents. Studies employing molecular dynamics simulations and structural analyses have elucidated how the desosamine moiety interacts with bacterial ribosomes, contributing significantly to the binding affinity and efficacy of macrolides like erythromycin (B1671065) mdpi.comnih.gov. These computational insights can be leveraged to predict the impact of structural modifications on drug-target interactions, thereby facilitating the rational design of desosamine-modified macrolides with improved potency, altered pharmacokinetic profiles, or enhanced resistance-breaking mechanisms. Furthermore, computational modeling can aid in optimizing the interaction of macrolides with cellular membranes and predicting their pharmacokinetic properties, accelerating the drug development process mdpi.com.

    Computational MethodApplication in Desosamine/Macrolide ResearchKey Findings/InsightsReference
    Molecular Dynamics (MD) SimulationsUnderstanding macrolide-ribosome bindingElucidated desosamine's role in binding affinity and interactions with rRNA residues (e.g., G2505, A2058) mdpi.comnih.gov
    Conformational AnalysisPredicting drug-membrane interactionsRevealed desosamine and cladinose (B132029) moieties penetrate hydrophobic domains of lipid monolayers mdpi.comnih.gov
    Structure-Activity Relationship (SAR) Studies (Computational)Optimizing drug designIdentified key structural features of desosamine and macrolide backbone for ribosomal interaction and activity mdpi.comnih.gov
    QSAR ModelingPredicting biological activityCorrelating structural features with antibacterial potency and resistance profiles mdpi.com

    Discovery and Characterization of Novel Enzymes Involved in β-D-Desosamine Metabolism

    The biosynthesis of β-D-Desosamine involves a complex cascade of enzymatic reactions, each catalyzed by specific enzymes. Continued research into these enzymes, including structural and mechanistic studies, is crucial for unlocking their potential in synthetic biology and drug discovery. Key enzymes like DesI, a pyridoxal (B1214274) phosphate-dependent aminotransferase, have been structurally characterized, providing insights into their catalytic mechanisms nih.govresearchgate.net. DesII, a radical S-adenosyl-L-methionine (SAM) enzyme, has been studied for its role in deamination and deoxygenation steps, with its mechanism involving hydrogen atom abstraction at C-3 of the sugar intermediate nih.govnih.gov. Enzymes such as DesVII (glycosyltransferase) and its partner DesVIII are essential for attaching desosamine to macrolide aglycones and exhibit significant substrate flexibility, making them valuable tools for glycodiversification oup.comresearchgate.netgenome.jppnas.orgnih.gov. Future research could focus on identifying novel enzymes involved in desosamine modification or related pathways, characterizing their substrate specificities, and engineering them for biocatalytic applications.

    EnzymePathway RoleKey Characteristics/FindingsReference
    DesIAminotransferasePLP-dependent, catalyzes equatorial amino transfer to C-4' of sugar nih.govresearchgate.net
    DesIIRadical SAM EnzymeCatalyzes deamination/deoxygenation at C-4; mechanism involves hydrogen atom abstraction nih.govnih.gov
    DesIVDehydrataseInvolved in C4-oxidation and C5/C6-elimination in NDP-sugar modification nih.govnih.gov
    DesVIIGlycosyltransferaseAttaches TDP-desosamine to macrolactone rings; exhibits broad substrate flexibility oup.comresearchgate.netgenome.jppnas.orgnih.gov
    DesVIIIAuxiliary ProteinPartner protein for DesVII glycosyltransferase activity genome.jpnih.gov
    DesRβ-GlucosidaseInvolved in a secondary self-resistance mechanism; deglycosylates macrolides acs.org

    Synergistic Approaches Combining Synthetic and Biological Methodologies in Drug Discovery

    The integration of chemical synthesis with biological methodologies, often termed chemoenzymatic synthesis, offers a potent approach to generate novel macrolide analogs that would be challenging to access through either method alone. This strategy involves using engineered microorganisms or isolated enzymes in conjunction with chemically synthesized precursors or modified aglycones. For example, Streptomyces venezuelae mutants have been employed to glycosylate chemically synthesized macrolactam aglycones with engineered sugars, yielding macrolactam analogues with improved antibacterial activity and metabolic stability umich.edu. Similarly, combining chemical synthesis to create modified desosamine derivatives with biological systems can lead to macrolides with suppressed antibacterial activity but potentially useful for other biological targets capes.gov.brnih.gov. Future research in this area will likely explore novel enzyme-substrate pairings, develop more efficient cell-free enzymatic systems, and integrate advanced synthetic techniques to create complex macrolide structures with tailored pharmacological properties.

    Chemoenzymatic StrategyBiological ComponentSynthetic ComponentOutcome/ApplicationReference
    Whole-cell BiotransformationEngineered S. venezuelae strainsChemically synthesized macrolactam aglyconesGeneration of novel macrolactam analogues with improved antibacterial activity and metabolic stability umich.edu
    Pathway Engineering + BiotransformationEngineered S. venezuelae strainsChemically synthesized desosamine derivatives (e.g., fused oxazolidinones)Creation of desosamine-modified macrolides with suppressed antibacterial activity for other targets capes.gov.brnih.gov
    In vitro enzymatic synthesisIsolated glycosyltransferases (e.g., DesVII)Unnatural sugar nucleotide precursorsSynthesis of novel macrolides with diverse sugar moieties researchgate.net
    Chemoenzymatic SynthesisThioesterase (TE) domainsSynthetic thioester mimicsMacrocyclization of peptides and polyketides beilstein-journals.org

    Compound Names Table

    β-D-Desosamine

    Erythromycin

    Azithromycin (B1666446)

    Clarithromycin (B1669154)

    Methymycin

    Narbonolide

    Pikromycin

    Oleandomycin

    Roxithromycin

    YC-17

    10-deoxymethynolide

    TDP-glucose

    TDP-4-amino-4,6-dideoxy-D-glucose

    TDP-D-olivose

    TDP-D-quinovose

    TDP-L-rhamnose

    TDP-3-O-demethyl-D-chalcose

    TDP-4-keto-6-deoxy-D-glucose

    4-amino-4,6-dideoxy-L-glucose

    D-mycaminose

    Dimethylforosamine

    Vancosamine

    Mycosamine

    Daunosamine

    Perosamine

    L-mycarose

    L-rhamnose

    Solithromycin

    Telithromycin

    Nafithromycin

    Gemmacin

    Chloramphenicol

    Cryptophycin

    Tyrocidine A

    Avermectin

    Amphotericin B

    FK506

    Epothilone

    Nargenicin

    Erythromycin D

    Erythromycin B

    Erythromycin C

    Erythromycin A

    Q & A

    Q. What omics approaches can elucidate this compound’s mode of action in bacterial systems?

    • Methodological Answer : Combine transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment and proteomics (LC-MS/MS) to monitor ribosomal protein modifications. Validate findings with CRISPR-Cas9 knockouts of putative target pathways .

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